molecular formula C14H16FN5O3 B2636211 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 2034521-23-6

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No. B2636211
CAS RN: 2034521-23-6
M. Wt: 321.312
InChI Key: HEHOUBOONRDOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea, also known as DMTMM, is a widely used reagent in organic synthesis. It is a white crystalline compound that is soluble in most organic solvents. DMTMM is an effective coupling reagent for the synthesis of peptides, nucleotides, and other biomolecules. It is also used in the preparation of amides, esters, and other organic compounds.

Scientific Research Applications

Corrosion Inhibition

The compound 1,3,5-triazinyl urea derivatives, closely related to "1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea," has been identified as an efficient corrosion inhibitor for mild steel in acidic environments. Studies using various methods, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, have demonstrated that these derivatives effectively prevent corrosion, likely through adsorption on the steel surface, forming a protective layer (Mistry et al., 2011).

Crystal Structure and Chemical Synthesis

The crystal structures of certain derivatives of 2,4-dimethoxy-1,3,5-triazine, a compound structurally similar to the one , have been documented. These structures reveal interesting conformations and molecular interactions, which could be crucial in understanding the properties and applications of similar compounds (Fridman et al., 2003). Additionally, derivatives of 2,4-dimethoxy-1,3,5-triazine have been used in synthetic pathways to produce 2-oxazolines, demonstrating the versatility of this chemical group in synthesis (Bandgar & Pandit, 2003).

Antibacterial and Antiviral Activities

Compounds with a 1,3,5-triazinyl urea structure have been reported to possess notable antimicrobial properties. Substituted benzoxazaphosphorin 2-yl ureas, which are structurally related to the compound , have demonstrated good antimicrobial activity (Haranath et al., 2007). Furthermore, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have shown both antibacterial and anti-HIV activities, highlighting the potential of these compounds in pharmaceutical applications (Patel et al., 2007).

properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHOUBOONRDOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea

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